Zinc trifluoromethanesulfonate
Overview
Description
Zinc trifluoromethanesulfonate, also known as Zn(CF3SO3)2, is a compound that has been studied for its potential applications in various fields, including organic synthesis and materials science. It is a part of the trifluoromethanesulfonate family, which is known for its reactivity and utility in promoting various chemical reactions.
Synthesis Analysis
The synthesis of zinc trifluoromethanesulfonate can be achieved through different methods. One approach involves the reaction of aryldimethylsulfonium triflates with zinc powder under nickel catalysis, which results in the formation of arylzinc triflates . Another method includes the use of zinc bis[bis(trimethylsilyl)amide] and triisopropylbenzenethiol, which yields a mixed metal thiolate complex with a twelve-membered silver–zinc–sulfur ring bridged by two trifluoromethanesulfonate anions .
Molecular Structure Analysis
The molecular structure of zinc trifluoromethanesulfonate has been explored through various spectroscopic techniques. For instance, a new 2D Zn(II) coordination polymer constructed by 2-aminoethanesulfonic acid ligand has been characterized by single-crystal X-ray diffraction, revealing a slightly distorted octahedral coordination for each zinc(II) ion . Additionally, vibrational studies have provided insights into the molecular force field of related zinc compounds, such as zinc difluoromethanesulfinate .
Chemical Reactions Analysis
Zinc trifluoromethanesulfonate is involved in several chemical reactions. It has been used in the copper and zinc copromoted trifluoromethylation of alkenes and alkynes, with trifluoromethanesulfonic anhydride as the trifluoromethylating reagent . The generated arylzinc reagents show high reactivity and chemoselectivity in palladium-catalyzed and copper-mediated cross-coupling reactions . Furthermore, the solvation of zinc ions in ionic liquids has been studied, indicating the formation of complexes such as [Zn(TfO)4]2- and [Zn(TfO)3]- .
Physical and Chemical Properties Analysis
The physical and chemical properties of zinc trifluoromethanesulfonate have been investigated in various studies. Solid polymer electrolytes containing zinc trifluoromethanesulfonate exhibit conductivities that are influenced by the concentration of the salt and the temperature, with Arrhenius plots showing almost linear behavior between -25 and 55°C . The influence of additives on the electrodeposition of zinc from ionic liquids containing zinc trifluoromethanesulfonate has also been examined, revealing effects on the morphology and orientation of the zinc deposits .
Scientific Research Applications
Aerosol-Assisted Chemical Vapour Deposition : Zinc trifluoromethanesulfonate is used as a precursor in the aerosol-assisted chemical vapour deposition of zinc oxide thin films, including aluminum-doped zinc oxide (AZO) thin films. These films have applications in transparent conducting oxides due to their high transparency and low electrical resistivity (Manzi et al., 2016).
Colorimetric Anion Sensing : In a study on colorimetric anion sensing, zinc trifluoromethanesulfonate was found to efficiently promote condensations of anilines with squarate esters. This synthesis approach has implications for developing colorimetric sensors for anions (Rostami et al., 2010).
Electrodeposition of Zinc Films : Research shows that zinc trifluoromethanesulfonate is effective for the electrodeposition of zinc films from ionic liquids. This has applications in the development of zinc-based battery technologies and materials science (Liu et al., 2013).
Atomic Force Microscopy Study of Zinc Electrodeposition : In situ atomic force microscopy (AFM) was used to analyze zinc deposition within an ionic liquid electrolyte containing zinc trifluoromethanesulfonate. This research contributes to the understanding of electrodeposition processes and surface roughness evolution (Keist et al., 2015).
Bromo(chloro)trifluoromethylation of Alkenes and Alkynes : Zinc trifluoromethanesulfonate is used in bromo(chloro)trifluoromethylation reactions. This type of chemical synthesis has broad applications in organic chemistry and material science (Ouyang et al., 2020).
Synthesis of Enol Ethers via Formal Alkyne Hydration-Smiles Rearrangement : Zinc trifluoromethanesulfonate facilitates the transformation of terminal alkynes to enol ethers, showcasing its utility in organic synthesis (Chew et al., 2014).
Solvation of Zinc Ions in Ionic Liquids : Studies involving Raman and FTIR spectroscopy have explored the solvation of zinc ions in ionic liquids containing zinc trifluoromethanesulfonate. This research is significant for understanding ion interactions in novel solvent systems (Liu et al., 2015).
Safety And Hazards
Zinc trifluoromethanesulfonate causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
zinc;trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CHF3O3S.Zn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITILBVTAYEWKR-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F6O6S2Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1493-13-6 (Parent) | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054010752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7068899 | |
Record name | Zinc trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zinc trifluoromethanesulfonate | |
CAS RN |
54010-75-2 | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054010752 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Zinc trifluoromethanesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc trifluoromethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.548 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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